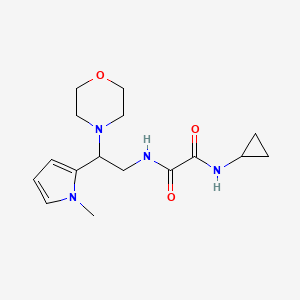

N1-cyclopropyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide

CAS No.: 1049375-56-5

Cat. No.: VC6370071

Molecular Formula: C16H24N4O3

Molecular Weight: 320.393

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1049375-56-5 |

|---|---|

| Molecular Formula | C16H24N4O3 |

| Molecular Weight | 320.393 |

| IUPAC Name | N'-cyclopropyl-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]oxamide |

| Standard InChI | InChI=1S/C16H24N4O3/c1-19-6-2-3-13(19)14(20-7-9-23-10-8-20)11-17-15(21)16(22)18-12-4-5-12/h2-3,6,12,14H,4-5,7-11H2,1H3,(H,17,21)(H,18,22) |

| Standard InChI Key | AYIOBDIPMDKDRI-UHFFFAOYSA-N |

| SMILES | CN1C=CC=C1C(CNC(=O)C(=O)NC2CC2)N3CCOCC3 |

Introduction

Structural Information

-

IUPAC Name: N1-cyclopropyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide

-

Molecular Formula: C14H21N3O3

-

Molecular Weight: 279.34 g/mol

-

Functional Groups:

-

Cyclopropyl group

-

Pyrrole ring

-

Morpholine ring

-

Oxalamide moiety

-

General Synthetic Pathway

The synthesis of N1-cyclopropyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide typically involves:

-

Preparation of Oxalamide Core: Reacting oxalyl chloride with an amine derivative (e.g., cyclopropylamine).

-

Attachment of Pyrrole Derivative: Using a coupling reaction to link the oxalamide core to the pyrrole moiety.

-

Incorporation of Morpholine: Introducing the morpholine group through nucleophilic substitution or reductive amination.

Reaction Conditions

The reactions are typically carried out under controlled conditions using solvents such as dichloromethane or acetonitrile, with catalysts like triethylamine or DMAP (4-dimethylaminopyridine).

Potential Applications

Compounds containing pyrrole and morpholine rings are often explored for their biological activities, including:

-

Antiviral Properties: Pyrrole derivatives have shown activity against RNA-dependent RNA polymerases in viruses like influenza.

-

Anticancer Potential: Oxalamides are studied for their ability to inhibit angiogenesis and tumor growth by targeting receptor tyrosine kinases.

-

Neuropharmacology: Morpholine-containing compounds are investigated for their effects on neurotransmitter pathways.

Mechanism of Action

The presence of multiple functional groups allows the compound to interact with various biomolecular targets through hydrogen bonding, π-stacking interactions, and hydrophobic effects.

Table 1: Key Analytical Parameters

| Parameter | Value/Observation |

|---|---|

| Molecular Weight | 279.34 g/mol |

| Melting Point | Not reported |

| Solubility | Soluble in polar organic solvents |

| Spectroscopic Methods | NMR, IR, and Mass Spectrometry used |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume